N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related triazole and thiadiazole compounds involves multi-step processes, including cyclization, nucleophilic substitution, and condensation reactions. For instance, compounds with thiadiazole and triazole rings have been synthesized through the reaction of intermediates like hydrazides with isothiocyanates, followed by cyclization in alkaline or acidic media to yield triazole or thiadiazole derivatives, respectively (Popiołek, Łukasz et al., 2012). These synthetic routes underscore the versatility and complexity of synthesizing compounds containing such heterocyclic components.
Molecular Structure Analysis
The molecular structure of compounds containing elements of the target molecule's structure has been elucidated through techniques like X-ray diffraction, showcasing intricate details such as hydrogen-bonded dimers and intermolecular interactions (Wawrzycka-Gorczyca, I., & Siwek, A., 2011). Such studies reveal the spatial arrangement and bonding patterns critical for understanding the compound's chemical behavior and potential intermolecular interactions.
Chemical Reactions and Properties
Compounds with similar structures have been involved in various chemical reactions, including cyclization and nucleophilic addition, leading to the formation of diverse derivatives with potential biological activities. The reactivity often hinges on the functional groups present, such as the thioamide or carboxamide groups, which can undergo transformations under specific conditions, thus altering the compound's chemical properties (Maliszewska-Guz, A. et al., 2005).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c1-3-11-17-19-14(23-11)16-13(22)12-8(2)21(20-18-12)10-7-5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPDRORXKUZWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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